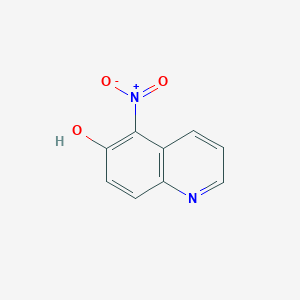

5-Nitroquinolin-6-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-nitroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-3-7-6(2-1-5-10-7)9(8)11(13)14/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTMHRXHQYOVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398455 | |

| Record name | 5-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-63-3 | |

| Record name | 5-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitroquinolin 6 Ol and Analogues

Classical Approaches to Quinoline (B57606) Synthesis

Several named reactions form the foundation of quinoline synthesis, each with distinct starting materials and reaction conditions. iipseries.orgjptcp.comtubitak.gov.tr

Skraup Synthesis and its Adaptations for Nitroquinolines

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. iipseries.orgwikipedia.org The classic reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orguop.edu.pk The reaction can be highly exothermic, often requiring the addition of ferrous sulfate (B86663) or boric acid to moderate its intensity. uop.edu.pkgoogle.com

The mechanism proceeds through several steps:

Dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk

Michael addition of the aniline to acrolein. pharmaguideline.com

Acid-catalyzed cyclization of the resulting intermediate. uop.edu.pk

Dehydration and subsequent oxidation to yield the quinoline ring system. uop.edu.pk

Adaptations for Nitroquinolines: The Skraup synthesis is adaptable for the preparation of nitroquinolines by using substituted anilines. For instance, the reaction of p-nitroaniline with glycerol yields 6-nitroquinoline (B147349), while o-nitroaniline produces 8-nitroquinoline. researchgate.net The reaction with m-nitroaniline results in a mixture of 5-nitro- and 7-nitroquinolines. researchgate.net Modern variations may employ different reagents; for example, reacting 4-methoxy-6-methoxy-2-nitroaniline with acrolein in the presence of arsenic(V) oxide and o-phosphoric acid can produce 5-methoxy-6-methoxy-8-nitroquinoline.

A study reported the use of ethylene (B1197577) glycol and p-nitro aniline with nitrobenzene and silica (B1680970) chloride as a catalyst to produce 6-nitroquinoline. ijcps.com

Table 1: Examples of Skraup Synthesis for Nitroquinolines

| Starting Amine | Product(s) | Reference |

| p-Nitroaniline | 6-Nitroquinoline | researchgate.net |

| o-Nitroaniline | 8-Nitroquinoline | researchgate.net |

| m-Nitroaniline | 5-Nitroquinoline (B147367) & 7-Nitroquinoline | researchgate.net |

| 4-Methoxy-6-methoxy-2-nitroaniline | 5-Methoxy-6-methoxy-8-nitroquinoline | |

| p-Nitroaniline | 6-Nitroquinoline | ijcps.com |

Doebner-Miller Reaction in Quinoline Annulation

The Doebner-Miller reaction, an extension of the Skraup synthesis, allows for the synthesis of a wider range of substituted quinolines. jptcp.comwikipedia.org This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl can also be generated in situ from two carbonyl compounds. wikipedia.org

The reaction mechanism is complex and has been a subject of debate, with a proposed fragmentation-recombination mechanism suggesting that the initial adduct of the aniline and the unsaturated carbonyl fragments and then recombines to form the quinoline ring. wikipedia.org This reaction typically yields 2,4-disubstituted quinolines. iipseries.org One investigation of the Doebner-Miller reaction under biphasic conditions found it suitable for sterically accessible α,β-unsaturated aldehydes, with crotonaldehyde (B89634) reacting readily with aniline to form 2-methylquinoline. usc.edu.au

For the synthesis of nitroquinolines, p-nitroaniline can be reacted with acetaldehyde (B116499) in the presence of periodic mesoporous silica chloride to yield 2-methyl-6-nitroquinoline. ijcps.com Another example involves the reaction of p-hydroxyaniline with methyl vinyl ketone in the presence of iron(III) chloride and zinc chloride to produce the corresponding quinoline derivative. researchgate.net

Combes Synthesis and its Applicability

The Combes synthesis, first reported in 1888, involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org Concentrated sulfuric acid is a common catalyst for the ring closure step. wikipedia.org

The mechanism involves the formation of a Schiff base intermediate, which then tautomerizes to an enamine. wikipedia.org The rate-determining step is the acid-catalyzed annulation (ring closure) of the enamine, followed by dehydration to yield the final quinoline product. wikipedia.org

A modified Combes synthesis using a mixture of polyphosphoric acid (PPA) and an alcohol to create a polyphosphoric ester (PPE) catalyst has been shown to be more effective than sulfuric acid as the dehydrating agent. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org For example, using trifluoromethyl-β-diketones, the steric bulk of substituents on the diketone and the electronic nature of substituents on the aniline can direct the formation towards either 2-CF₃- or 4-CF₃-quinolines. wikipedia.org

Knorr Synthesis for Quinoline Derivatives

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline (B72897) (a quinol-2-one). iipseries.orgwikipedia.org This reaction is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org

The reaction conditions can influence the product outcome. For instance, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, whereas smaller amounts of PPA can lead to the competing formation of a 4-hydroxyquinoline. wikipedia.org

This method can be adapted to produce nitro-substituted quinolones. For example, the reaction of 4-nitrobenzenamine with methyl 3-oxobutanoate in the presence of silica chloride can be used to synthesize 4-methyl-6-nitroquinolin-2-ol. ijcps.com

Table 2: Overview of Classical Quinoline Syntheses

| Synthesis Name | Reactants | Catalyst/Conditions | Typical Product | Reference |

| Skraup | Aromatic amine, glycerol, oxidizing agent | H₂SO₄ | Unsubstituted or substituted quinoline | iipseries.orgwikipedia.org |

| Doebner-Miller | Aniline, α,β-unsaturated carbonyl | Acid (HCl, Lewis acids) | 2,4-Disubstituted quinoline | iipseries.orgwikipedia.org |

| Combes | Aniline, β-diketone | H₂SO₄ or PPA | 2,4-Disubstituted quinoline | iipseries.orgwikipedia.org |

| Knorr | β-Ketoanilide | H₂SO₄ or PPA | 2-Hydroxyquinoline | iipseries.orgwikipedia.org |

Modern Synthetic Strategies for 5-Nitroquinolin-6-ol

More recent synthetic approaches often focus on the functionalization of pre-existing quinoline cores or employ novel catalytic systems to improve efficiency and selectivity.

Alkylation and Subsequent Nitro Reduction

A common modern strategy involves the modification of a pre-formed nitroquinoline. For instance, the synthesis of certain complex quinoline inhibitors can start from a compound like 6-bromoquinolin-4-ol (B142416). researchgate.netatlantis-press.com This starting material can undergo a sequence of reactions including nitration, chlorination, and then alkylation. researchgate.netatlantis-press.com

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. lkouniv.ac.in The reduction of the nitro group to an amino group is a key transformation. This can be achieved through various methods, such as catalytic hydrogenation (e.g., with Raney nickel, platinum, or palladium-on-carbon) or using reducing agents like tin(II) chloride in an acidic medium. lkouniv.ac.in The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. lkouniv.ac.in

For example, a synthetic route to an intermediate for PI3K/mTOR inhibitors involved a five-step process starting from 6-bromoquinolin-4-ol that included nitration, chlorination, alkylation, and a reduction step. researchgate.netatlantis-press.com This highlights the modular approach of building complexity onto a functionalized nitroquinoline scaffold.

Buchwald-Hartwig Amination in Quinoline Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. organic-chemistry.orgresearchgate.net This reaction has become a cornerstone in synthetic chemistry for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org In the context of quinoline chemistry, this methodology is instrumental for the introduction of amino groups at various positions of the quinoline ring, provided a suitable halo-quinoline precursor is available. organic-chemistry.orgmdpi.com

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with sterically hindered and electron-rich phosphine (B1218219) ligands, such as BINAP and Josiphos, often providing high yields and broad substrate scope. sci-hub.se

For the synthesis of aminoquinoline derivatives, which are precursors or analogues of this compound, the Buchwald-Hartwig amination offers a versatile and efficient route. For instance, the amination of chloroquinolines with various amines can be achieved in good to excellent yields.

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of Aminoquinolines This table is generated based on data from cited research papers and is for illustrative purposes.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,8-dichloroquinoline | Adamantan-1-amine | Pd₂(dba)₃/Xantphos | t-BuONa | Toluene | 85 | mdpi.com |

| 4-chloro-7-azaindole | Morpholine | Pd(OAc)₂/DavePhos | LiHMDS | Dioxane | 95 | mit.edu |

This methodology's tolerance for a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules. researchgate.net

Nucleophilic Substitution Reactions for Hydroxylated Nitroquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.compressbooks.pub The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.com This principle is directly applicable to the synthesis of hydroxylated nitroquinolines, where a suitable leaving group on the quinoline ring is displaced by a hydroxide (B78521) source.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized, particularly by the ortho- and para-positioned electron-withdrawing groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For the synthesis of this compound, a precursor such as 6-halo-5-nitroquinoline could be treated with a hydroxide source, such as sodium hydroxide or potassium hydroxide, under appropriate conditions. The nitro group at the 5-position activates the 6-position for nucleophilic attack.

Reaction Scheme: General SNAr for Hydroxylation

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group (F > Cl > Br > I), the strength of the nucleophile, and the reaction conditions such as solvent and temperature. masterorganicchemistry.com

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the direct functionalization of electrophilic aromatic and heteroaromatic compounds, such as nitroquinolines, by replacing a hydrogen atom with a nucleophile. organic-chemistry.orgresearchgate.netkuleuven.be This reaction avoids the need for a pre-installed leaving group on the aromatic ring, making it an atom-economical and efficient synthetic strategy. sci-hub.se

The VNS reaction involves the addition of a nucleophile, which carries a leaving group on the nucleophilic atom, to the electron-deficient aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct, leading to the substitution of a hydrogen atom. organic-chemistry.org

In the case of nitroquinolines, the nitro group strongly activates the ring for VNS reactions. The substitution generally occurs at the positions ortho and para to the nitro group. researchgate.net For 5-nitroquinoline, VNS reactions can introduce substituents at the C-6 and C-8 positions. researchgate.netresearchgate.net A variety of nucleophiles can be employed in VNS reactions, including carbanions, amines, and hydroxide precursors. organic-chemistry.orgresearchgate.netacs.org

Table 2: Examples of Vicarious Nucleophilic Substitution on Nitroquinolines This table is generated based on data from cited research papers and is for illustrative purposes.

| Nitroquinoline | Nucleophile | Base | Solvent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Nitroquinoline | 1,1,1-trimethylhydrazinium iodide | t-BuOK | DMSO | 6-Amino-5-nitroquinoline | 92 | researchgate.net |

| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | t-BuOK | DMSO | 5-Amino-8-nitroquinoline | 88 | researchgate.net |

The regioselectivity of the VNS reaction can be influenced by the specific nitroquinoline isomer, the nucleophile, and the reaction conditions. researchgate.netresearchgate.net

Stannous Chloride Reduction of Nitroquinolines to Aminoquinolines

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, and stannous chloride (SnCl₂) is a classic and effective reagent for this purpose. lookchem.comwikipedia.org This method is particularly useful for the synthesis of aminoquinolines from their nitroquinoline precursors. The resulting aminoquinolines are versatile intermediates for the synthesis of a wide range of functionalized quinoline derivatives.

The reduction of nitroaromatics with SnCl₂ is typically carried out in the presence of an acid, such as hydrochloric acid, in a protic solvent like ethanol. lookchem.com The reaction mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation steps.

General Reaction Scheme: SnCl₂ Reduction of a Nitroquinoline

While effective, the traditional SnCl₂/HCl method can sometimes be harsh. Milder conditions have been developed, and the choice of solvent and reaction temperature can influence the outcome and selectivity of the reduction, especially in the presence of other sensitive functional groups. lookchem.com The substrate scope is generally broad, allowing for the reduction of various substituted nitroquinolines. rsc.org

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern synthetic chemistry offers a variety of advanced techniques and catalytic systems to enhance the efficiency, selectivity, and scope of chemical transformations. In the synthesis of this compound and its analogues, these advanced methods play a crucial role in achieving the desired molecular complexity.

Copper(I)-Catalyzed Sulfonylation of Quinolines

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur (C-S) bonds. acs.orgsci-hub.seorganic-chemistry.orgacs.org The sulfonylation of quinolines, in particular, allows for the introduction of sulfonyl groups, which are important pharmacophores and versatile synthetic handles. Copper(I) catalysts are often preferred due to their lower cost and toxicity compared to other transition metals like palladium.

The copper(I)-catalyzed sulfonylation of quinolines can proceed through various mechanisms, often involving a C-H activation or a cross-coupling approach. For example, the reaction of quinoline N-oxides with arylsulfonyl chlorides in the presence of a copper catalyst can lead to the regioselective introduction of a sulfonyl group at the C2 position.

Table 3: Copper-Catalyzed Sulfonylation of Quinolines This table is generated based on data from cited research papers and is for illustrative purposes.

| Quinoline Substrate | Sulfonylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Quinoline N-oxide | Benzenesulfonyl chloride | CuI | Dioxane | 2-(Phenylsulfonyl)quinoline | 85 | chula.ac.th |

These reactions often exhibit high functional group tolerance and provide access to a diverse range of sulfonated quinoline derivatives. researchgate.netrsc.orgmdpi.comacs.org

Stereoselective Synthesis and Enantiomeric Purity

The synthesis of chiral molecules with high enantiomeric purity is a major focus of modern organic synthesis, particularly in the development of pharmaceuticals. nih.govnih.gov For quinoline derivatives that possess stereogenic centers, such as those with chiral substituents or axial chirality, stereoselective synthesis is essential. dicp.ac.cnnih.govfigshare.comacs.org

While specific methods for the stereoselective synthesis of this compound are not extensively reported, general strategies for achieving enantioselectivity in quinoline synthesis can be applied. These include:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce enantioselectivity in key bond-forming reactions. dicp.ac.cnnih.govresearchgate.netacs.org

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govdicp.ac.cnnih.govfigshare.comacs.org Asymmetric transfer hydrogenation has been successfully used for the kinetic resolution of axially chiral quinolines. dicp.ac.cnnih.govfigshare.comacs.org

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product, such as an amino acid or a carbohydrate, can provide a chiral scaffold for the synthesis of the target molecule. nih.govresearchgate.netbas.bgacs.org

The development of stereoselective routes to this compound and its analogues would be a significant advancement, enabling the investigation of the biological activities of individual enantiomers.

Characterization Techniques for Synthetic Products

Spectroscopic techniques are indispensable for the characterization of quinoline derivatives, providing a wealth of information about their electronic and vibrational properties.

FT-IR and FT-Raman Spectroscopy: Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the case of 8-hydroxy-5-nitroquinoline, a structural isomer of this compound, the FT-IR and FT-Raman spectra have been recorded and interpreted in detail. The vibrational modes, including fundamental, combination, and overtone bands, are assigned to specific molecular motions, confirming the presence of hydroxyl (-OH) and nitro (-NO2) groups. For various nitroquinoline derivatives, characteristic IR bands are observed, such as those for the C=O stretching in carboxylic acid groups, which typically appear around 1393 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 8-hydroxy-5-nitroquinoline shows a maximum absorption (λmax) at 398.4 nm. nih.gov An organic co-crystal of 6-nitroquinoline with fumaric acid exhibits an absorption peak at 333 nm, attributed to a π→π* transition, and is transparent in a significant portion of the visible region with a lower cutoff wavelength of 370 nm. researchgate.net These electronic absorption properties are crucial for understanding the photophysical behavior of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used to characterize nitroquinoline derivatives. mdpi.com For instance, in the ¹H-NMR spectra of aminoquinoline derivatives, the chemical shifts of the NH₂ group protons provide diagnostic information about their position on the quinoline ring. mdpi.com The chemical shifts and coupling constants of the aromatic protons in various substituted nitroquinolines have been extensively documented, allowing for unambiguous structural assignments. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. These techniques are routinely used in the characterization of newly synthesized nitroquinoline derivatives to confirm their identity. mdpi.comresearchgate.net

A summary of spectroscopic data for related compounds is presented below:

| Compound | Spectroscopic Technique | Key Findings |

| 8-Hydroxy-5-nitroquinoline | FT-IR, FT-Raman | Detailed interpretation of fundamental, combination, and overtone bands. |

| 8-Hydroxy-5-nitroquinoline | UV-Vis | λmax at 398.4 nm. nih.gov |

| 6-Nitroquinoline fumaric acid co-crystal | UV-Vis | Absorption peak at 333 nm (π→π* transition); transparent above 370 nm. researchgate.net |

| Various Nitroquinoline Derivatives | NMR | ¹H and ¹³C NMR used for structural elucidation. mdpi.com |

| Aminoquinoline Derivatives | ¹H NMR | Diagnostic chemical shifts for NH₂ protons. mdpi.com |

| Nitroquinoline Derivatives | MS, HRMS | Used for molecular weight determination and elemental composition analysis. mdpi.comresearchgate.net |

The crystal structures of several nitroquinoline derivatives have been determined using this method. mdpi.comresearchgate.net For example, the crystal structure of 8-hydroxy-5-nitroquinoline has been determined from X-ray powder data, revealing that the molecules are linked by moderately strong hydrogen bonds to form dimers, which likely contributes to its low solubility in water. In contrast, the crystal structure of its chloride salt, 8-hydroxy-5-nitroquinolinium chloride, shows stacked cations with anions in the interstitial channels.

The crystal structure of a co-crystal of 6-nitroquinoline and fumaric acid has been shown to be monoclinic with a P21/n centrosymmetric space group. researchgate.net The structure is stabilized by O-H···N and C-H···O hydrogen bonds, forming a heterodimer. researchgate.net Hirshfeld surface analysis of this co-crystal revealed that H···O interactions are dominant, playing a crucial role in the structural stabilization. researchgate.net

Similarly, X-ray diffraction studies on metal complexes of quinoline derivatives have been used to determine their geometry, with some exhibiting octahedral or tetrahedral coordination.

The following table summarizes key crystallographic data for related quinoline derivatives:

| Compound | Crystal System | Space Group | Key Structural Features |

| 8-Hydroxy-5-nitroquinoline | - | - | Molecules form dimers via hydrogen bonds. |

| 8-Hydroxy-5-nitroquinolinium chloride | - | - | Cations form stacks with anions in channels. |

| 6-Nitroquinoline fumaric acid co-crystal | Monoclinic | P21/n | Heterodimer formation via O-H···N and C-H···O hydrogen bonds. researchgate.net |

| 8-(tert-butyl)-2-methyl-5-nitroquinoline | Monoclinic | P21/c | - mdpi.com |

| 4-chloro-8-nitroquinoline | Orthorhombic | Pbc21 | - mdpi.com |

Computational and Theoretical Investigations of 5 Nitroquinolin 6 Ol

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is frequently employed to determine the optimized molecular geometry of compounds like 5-Nitroquinolin-6-ol. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable structure. mdpi.com

DFT calculations for quinoline (B57606) derivatives are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net This level of theory has been shown to provide reliable results for molecular geometries, including bond lengths and bond angles, that are in good agreement with experimental data where available. mdpi.comresearchgate.net The optimization process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface. For related quinoline compounds, DFT calculations have successfully predicted molecular structures and vibrational frequencies.

Interactive Table: Optimized Geometrical Parameters of this compound (Example Data) The following table presents hypothetical optimized geometrical parameters for this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-N(O2) | 1.48 Å |

| Bond Length | N-O (nitro) | 1.22 Å |

| Bond Length | C6-O(H) | 1.36 Å |

| Bond Angle | C4-C5-N(O2) | 120.5° |

| Bond Angle | C5-C6-O(H) | 118.9° |

| Dihedral Angle | C4-C5-C6-C7 | 179.8° |

Electronic Structure Analysis (HOMO-LUMO Gap, Charge Distribution)

The electronic structure of this compound is crucial for understanding its chemical reactivity and spectroscopic behavior. Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. vjol.info.vn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical and electric properties. vjol.info.vnirjweb.comosti.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comjournaljmsrr.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nih.gov For similar aromatic compounds, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. The distribution of these orbitals provides insight into the sites of electrophilic and nucleophilic attack. nih.gov The charge distribution within the molecule, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom, further indicating reactive sites. irjweb.com

Interactive Table: Frontier Orbital Energies and Related Parameters for this compound (Example Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.75 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

| Ionization Potential (I) | 6.75 |

| Electron Affinity (A) | 2.50 |

| Electronegativity (χ) | 4.625 |

| Chemical Hardness (η) | 2.125 |

| Global Softness (S) | 0.235 |

| Electrophilicity Index (ω) | 5.04 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and UV-Visible spectra. researchgate.netchemrxiv.org These predicted spectra can be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions. researchgate.netscirp.org

Calculated vibrational frequencies from DFT are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. scirp.org The analysis of these vibrational modes provides detailed information about the functional groups present in the molecule. scirp.org TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), including the wavelength of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π*). researchgate.netjournaljmsrr.com Comparing these theoretical predictions with experimental spectra helps to validate the computational model and provides a deeper understanding of the molecule's electronic properties. chemrxiv.org

Interactive Table: Predicted Spectroscopic Data for this compound (Example Data)

| Spectrum | Calculated Wavenumber/Wavelength | Experimental Wavenumber/Wavelength | Assignment |

| IR | 3450 cm⁻¹ | 3430 cm⁻¹ | O-H stretch |

| IR | 1580 cm⁻¹ | 1575 cm⁻¹ | C=C stretch (aromatic) |

| IR | 1520 cm⁻¹ | 1515 cm⁻¹ | N-O asymmetric stretch |

| IR | 1340 cm⁻¹ | 1335 cm⁻¹ | N-O symmetric stretch |

| UV-Vis | 350 nm | 348 nm | π → π* transition |

| UV-Vis | 280 nm | 275 nm | n → π* transition |

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure and stability of molecular systems. jussieu.frwikipedia.org The NCI index, based on the electron density (ρ) and its reduced density gradient (s), is a powerful tool for visualizing and analyzing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. wikipedia.orgchemtools.org

The Reduced Density Gradient (RDG) is plotted against the electron density to identify regions of non-covalent interactions. chemtools.org These interactions appear as spikes in the low-density, low-gradient region of the plot. chemtools.org The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. chemtools.org This analysis provides a visual representation of the spatial distribution and nature of non-covalent interactions within the molecule, which can be critical for understanding its crystal packing and interactions with other molecules. researchgate.netscielo.org.mx

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the stabilizing effects of hyperconjugative interactions within a molecule. southampton.ac.ukresearchgate.net It provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. southampton.ac.uk

NBO analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.netuba.ar A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net This analysis is particularly useful for understanding the effects of substituent groups on the electronic structure and stability of the quinoline ring system. icm.edu.pl For instance, it can reveal the extent of electron delocalization from the hydroxyl group and the electron-withdrawing effect of the nitro group. researchgate.neticm.edu.pl

Interactive Table: NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound (Example Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | π(C5-C6) | 15.2 |

| π(C7-C8) | π(N1-C2) | 20.5 |

| π(C3-C4) | π(C5-C6) | 18.1 |

| LP(2) O | σ(C6-H) | 2.8 |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. uni-muenchen.de

Different colors on the MEP map correspond to different values of the electrostatic potential. nih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net The MEP map of this compound would likely show a negative potential around the oxygen atoms of the nitro group and the hydroxyl group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and parts of the aromatic ring system might show a positive potential, suggesting sites for nucleophilic interaction. researchgate.net

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. numberanalytics.comrsc.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecular structure, electronic properties, and spectroscopic behavior of the solute. journaljmsrr.comresearchgate.net

Solvents can alter the relative stability of reactants, transition states, and products, thereby affecting reaction rates and equilibria. rsc.org For this compound, polar solvents would be expected to stabilize charged or highly polar species. numberanalytics.com This can lead to shifts in the HOMO-LUMO gap, changes in the charge distribution, and bathochromic or hypsochromic shifts in the UV-Vis absorption spectra. researchgate.netresearchgate.net Studying solvent effects is crucial for understanding the behavior of the molecule in different chemical environments and for correlating computational results with experimental data obtained in solution. researchgate.net

Non-Linear Optical (NLO) Properties Investigation

Non-linear optical (NLO) materials are at the forefront of research for applications in photonics and optoelectronics, including technologies like optical switching and data processing. researchgate.net Organic molecules, particularly those with extended π-conjugated systems, are of significant interest due to their potential for large NLO responses. researchgate.net The NLO properties of a material are described by its polarizability and hyperpolarizability. rsc.org

Theoretical calculations are crucial in predicting the NLO behavior of molecules. For instance, studies on compounds with similar functional groups or structures, like certain quinoline derivatives, have shown promising NLO properties. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate NLO parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net For example, the investigation of 8-hydroxy-5-nitroquinoline, a related compound, indicated that it exhibits NLO behavior, suggesting its potential for the development of NLO materials. researchgate.net

The presence of electron-donating and electron-accepting groups within a conjugated molecule can enhance its NLO activity. mdpi.com In this compound, the nitro group acts as an electron-withdrawing group, while the hydroxyl group can function as an electron donor. This "push-pull" electronic arrangement across the quinoline ring system is a key feature that can lead to significant NLO effects.

To quantify the NLO properties, computational models are used to determine the components of the polarizability and hyperpolarizability tensors. The total static dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first hyperpolarizability (β) are calculated using the following equations:

μ = (μ_x² + μ_y² + μ_z²)^(1/2)

α = (α_xx + α_yy + α_zz) / 3

Δα = [((α_xx - α_yy)² + (α_yy - α_zz)² + (α_zz - α_xx)² + 6α_xy² + 6α_xz² + 6α_yz²) / 2]^(1/2)

β = [(β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)²]^(1/2)

While specific calculated values for this compound are not detailed in the provided search results, the general principles of NLO properties in similar organic molecules suggest that it would be a candidate for further investigation in this area. rsc.orgresearchgate.netacs.org The predicted NLO properties of some compounds have been found to be significantly greater than those of urea (B33335), a standard reference material in NLO studies. acs.org

Table 1: Calculated Non-Linear Optical Properties of a Related Quinoline Derivative

| Parameter | Value |

| First-order Hyperpolarizability (β) | 4.5 times larger than urea researchgate.net |

Note: This data is for a related compound, 6-nitroquinoline (B147349) fumaric acid, and is provided for illustrative purposes. Specific values for this compound require dedicated computational studies.

Biological and Pharmacological Activities of 5 Nitroquinolin 6 Ol and Derivatives

Antimicrobial Efficacy

Derivatives of 8-hydroxyquinoline (B1678124), including 5-Nitroquinolin-6-ol, have demonstrated a broad spectrum of antimicrobial activities. nih.gov These compounds are recognized for their potential to combat both bacterial and fungal pathogens, making them promising candidates for the development of new antimicrobial agents.

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Research has shown that this compound and its derivatives exhibit inhibitory effects against a range of Gram-positive and Gram-negative bacteria.

A silver(I) complex of 5-nitroquinoline (B147367), specifically [Ag(5-nitroquinoline)2]NO3, has demonstrated notable antibacterial efficacy. researchgate.net In studies against standard nonresistant bacterial strains, this compound performed better than silver nitrate (B79036). researchgate.net The average Minimum Inhibitory Concentration (MIC) for the silver complex was 6 μg Ag/mL, compared to 18 μg Ag/mL for silver nitrate, against bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Streptococcus pyogenes. researchgate.net

Nitroxoline (B368727), a derivative of 8-hydroxyquinoline, has shown strong antibacterial activity against Aeromonas hydrophila with a MIC of 5.26 μM. nih.gov It also selectively inhibits the growth of P. aeruginosa with a MIC value of 84.14 μM. nih.gov Another derivative, cloxyquin, has demonstrated potent activity against Listeria monocytogenes and Plesiomonas shigelloides, with MIC values of 5.57 and 11.14 μM, respectively. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterium | Activity (MIC) |

|---|---|---|

| [Ag(5-nitroquinoline)2]NO3 | Staphylococcus aureus | 6 μg Ag/mL |

| [Ag(5-nitroquinoline)2]NO3 | Pseudomonas aeruginosa | 6 μg Ag/mL |

| [Ag(5-nitroquinoline)2]NO3 | Proteus mirabilis | 6 μg Ag/mL |

| [Ag(5-nitroquinoline)2]NO3 | Streptococcus pyogenes | 6 μg Ag/mL |

| Nitroxoline | Aeromonas hydrophila | 5.26 μM |

| Nitroxoline | Pseudomonas aeruginosa | 84.14 μM |

| Cloxyquin | Listeria monocytogenes | 5.57 μM |

| Cloxyquin | Plesiomonas shigelloides | 11.14 μM |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. For instance, nitroxoline is known for its use in treating antifungal infections caused by Candida albicans. researchgate.net Some pyrano[3,2-h] quinoline (B57606) derivatives containing pyrazole (B372694) and indoline (B122111) moieties have shown excellent antifungal activities. researchgate.net Furthermore, certain phosphoramidate (B1195095) derivatives of 5-nitroquinolin-8-ol have exhibited notable antifungal activity against Aspergillus niger. researchgate.net

Mechanisms of Antimicrobial Action

The antimicrobial action of nitroxoline, a key derivative, is multifaceted. It is known to be a bacteriostatic quinoline antibiotic that forms complexes with metals. nih.gov This chelation of metal ions, such as Fe2+ and Zn2+, is crucial for its activity. wikipedia.org By binding to these metal cations, nitroxoline can inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.govwikipedia.org Studies have shown that nitroxoline can decrease the biofilm density of P. aeruginosa infections. wikipedia.org

Furthermore, nitroxoline acts as a metallophore, inducing copper and zinc intoxication in bacterial cells. nih.gov It also affects bacterial physiology by altering the integrity of the outer membrane. nih.gov This disruption of the outer membrane can lead to synergies with other antibiotics. nih.gov The antibacterial activity of nitroxoline is also attributed to its ability to inhibit bacterial gyrases. nih.gov

Anticancer Potential and Mechanisms of Action

Beyond its antimicrobial properties, this compound and its derivatives, particularly nitroxoline, have emerged as compounds with significant anticancer potential. researchgate.netspandidos-publications.com

Inhibition of Tumor Progression (in vitro and in vivo)

Nitroxoline has demonstrated potent anticancer activity against a variety of cancer cell types, including those from lymphoma, leukemia, glioma, and cancers of the bladder, breast, pancreatic, and ovarian tissues. spandidos-publications.com In vitro studies have shown that 8-hydroxy-5-nitroquinoline (nitroxoline) is highly toxic to human cancer cell lines, with an IC50 that is five to ten times lower than that of other related compounds. nih.gov

In vivo studies have further substantiated these findings. In orthotopic mouse models using xenografts, nitroxoline has been shown to reduce tumor volume in bladder cancer by 60%. researchgate.net It effectively inhibited the growth of KCC853 cell renal tumor orthotopic xenografts, with growth inhibition rates of 47.5%, 51.4%, and 63.7% at different doses. spandidos-publications.com Similarly, in T24 cell bladder tumor orthotopic xenografts, nitroxoline treatment resulted in up to 83.9% growth inhibition. spandidos-publications.com The anticancer effects of nitroxoline are not limited to a single mechanism; it has been shown to induce cancer cell apoptosis and suppress cancer cell migration and invasion. spandidos-publications.com

Table 2: In Vivo Anticancer Activity of Nitroxoline

| Cancer Model | Dose | Tumor Growth Inhibition |

|---|---|---|

| KCC853 Renal Tumor Xenograft | 60 mg/kg | 47.5% |

| KCC853 Renal Tumor Xenograft | 120 mg/kg | 51.4% |

| KCC853 Renal Tumor Xenograft | 240 mg/kg | 63.7% |

| T24 Bladder Tumor Xenograft | 30 mg/kg | 58.5% |

| T24 Bladder Tumor Xenograft | 120 mg/kg | 83.9% |

Modulation of Cathepsin B Activity

One of the key mechanisms underlying the anticancer potential of nitroxoline is its ability to modulate the activity of cathepsin B. wikipedia.orgselleck.co.jp Cathepsin B is a lysosomal cysteine protease that, when overexpressed in cancer cells, contributes to the degradation of the extracellular matrix, facilitating tumor invasion and metastasis. researchgate.net

Nitroxoline acts as a noncompetitive and reversible inhibitor of cathepsin B. wikipedia.org It impairs tumor progression by inhibiting the enzymatic activity of cathepsin B. wikipedia.orgselleck.co.jp The interaction of nitroxoline with two histidine residues of human cathepsin B is thought to be responsible for this inhibition. researchgate.net By reducing the proteolytic activity of cathepsin B, nitroxoline can attenuate the degradation of extracellular matrix proteins, thereby hindering the proliferation and spread of tumor cells. wikipedia.orgresearchgate.net

Reduction of Extracellular DQ-Collagen IV Degradation

The breakdown of the extracellular matrix (ECM) is a crucial process in cancer progression, particularly in invasion and metastasis. A key family of enzymes involved in this process is the matrix metalloproteinases (MMPs), which are dependent on zinc for their activity. One of the major components of the basement membrane, a specialized part of the ECM, is collagen IV.

The compound this compound, also known as nitroxoline, has been shown to significantly reduce the degradation of extracellular DQ-collagen IV. selleckchem.comchembk.comresearchgate.net DQ-collagen IV is a specialized laboratory tool that fluoresces upon breakdown, allowing for the measurement of collagen degradation. researchgate.net The inhibitory effect of nitroxoline on collagen IV degradation has been observed in various cancer cell lines. selleckchem.comresearchgate.net This action is attributed to its ability to chelate metal ions, which are essential for the function of enzymes like MMPs that degrade the ECM. researchgate.net Organoruthenated derivatives of nitroxoline have also been shown to effectively reduce the degradation of the extracellular matrix. acs.org

Inhibition of Tumor Cell Invasion and Multicellular Tumor Spheroid Growth

The ability of tumor cells to invade surrounding tissues is a hallmark of cancer and a prerequisite for metastasis. This invasive process is heavily reliant on the degradation of the ECM. Research has demonstrated that this compound (nitroxoline) can markedly decrease tumor cell invasion. selleckchem.comchembk.com This has been observed in real-time monitoring of cancer cells and is consistent with its ability to inhibit ECM-degrading enzymes. selleckchem.com Furthermore, derivatives of nitroxoline have also shown the capacity to impair tumor cell invasion. nih.govresearchgate.net

To better mimic the three-dimensional environment of a tumor, researchers often use multicellular tumor spheroids (MCTS) in vitro. nih.govfacellitate.com These spheroids are compact aggregates of cancer cells that exhibit properties similar to small, avascular tumors. facellitate.complos.org Studies have shown that nitroxoline can reduce the invasive growth of these spheroids, further supporting its anti-invasive potential. selleckchem.comchembk.com For instance, nitroxoline has been shown to inhibit the growth of MMTV-PyMT multicellular tumor spheroids. researchgate.net

Anti-angiogenic Effects (e.g., Endothelial Tube Formation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, as it supplies the tumor with necessary nutrients and oxygen. koreamed.org The inhibition of angiogenesis is therefore a key strategy in cancer therapy. koreamed.org One of the standard laboratory methods to study angiogenesis in vitro is the endothelial tube formation assay, where endothelial cells form capillary-like structures. plos.orgmdpi.com

Impact on Apoptosis Markers (e.g., Bax, Caspase-3, Caspase-9, p53)

Apoptosis is a form of programmed cell death that plays a crucial role in eliminating cancerous cells. sgo-iasgo.com Many cancer therapies aim to induce apoptosis in tumors. waocp.org The process of apoptosis is regulated by a complex network of proteins, including the pro-apoptotic protein Bax, the tumor suppressor p53, and the caspase family of enzymes, such as caspase-3 and caspase-9. sgo-iasgo.comnih.gov

Bax: A pro-apoptotic protein that, when activated, can trigger cell death. nih.gov

p53: A tumor suppressor protein that can initiate apoptosis in response to cellular stress, such as DNA damage. waocp.orgnih.gov

Caspase-9: An initiator caspase that is activated in the intrinsic pathway of apoptosis. cpn.or.kr

Caspase-3: An executioner caspase that is activated by initiator caspases and carries out the final steps of cell death. cpn.or.kr

Studies have shown that radiation-induced apoptosis is often mediated by the activation of p53 and Bax, which in turn activates caspases. nih.gov While the direct impact of this compound on all these specific markers is a subject of ongoing research, the modulation of these apoptotic pathways is a key area of investigation for many anti-cancer compounds. For instance, deficiencies in caspase-3 have been linked to chemoresistance in breast cancer cells. oncotarget.com The activation of caspase-9 and caspase-3 is a critical step in the apoptotic cascade. sgo-iasgo.comcpn.or.kr

| Marker | Role in Apoptosis |

| Bax | Pro-apoptotic |

| Caspase-3 | Executioner caspase |

| Caspase-9 | Initiator caspase |

| p53 | Tumor suppressor, apoptosis initiator |

Other Biological Activities of Quinoline Derivatives

The quinoline ring is a fundamental structure in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications.

Anti-inflammatory Properties

Quinoline derivatives have been extensively studied for their anti-inflammatory properties. nih.govrsc.org These compounds can target various pharmacological pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes and the production of nitric oxide (NO). nih.govmdpi.com For example, certain pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit NO production and the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins. mdpi.com The anti-inflammatory potential of quinoline derivatives makes them promising candidates for the treatment of both acute and chronic inflammatory diseases. nih.gov

Antimalarial Activity

Quinoline-based compounds have a long and storied history in the treatment of malaria, with quinine (B1679958) being one of the earliest and most well-known examples. raco.catmdpi.com The 4-aminoquinoline (B48711) derivative, chloroquine (B1663885), has also been a cornerstone of antimalarial therapy for many years. mdpi.com The mechanism of action for many quinoline antimalarials involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. mdpi.com The continued emergence of drug-resistant malaria parasites necessitates the ongoing development of new antimalarial agents, and quinoline derivatives remain a significant focus of this research. raco.catnih.govunesp.br

Antiviral Activity (e.g., HIV Integrase Inhibition)

Derivatives of the quinoline scaffold have been identified as potent inhibitors of HIV-1 integrase (IN), a crucial enzyme for viral replication. nih.govmdpi.com The interest in this class of compounds grew after polyhydroxylated styrylquinolines demonstrated antiviral activity, establishing a structural platform for designing new anti-HIV drugs. nih.govmdpi.com Research into the structure-activity relationship of these compounds indicates that for significant in vitro activity, specific substitutions on the quinoline ring are necessary, such as a hydroxyl group at the C-8 position and a carboxyl group at the C-7 position. mdpi.com

Further design and synthesis, guided by comparative molecular field analysis (CoMFA), led to the development of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]benzenesulfonamide derivatives as potential HIV-1 IN inhibitors. nih.gov Evaluation of these compounds revealed critical structural requirements for their inhibitory function. A key finding is that the free hydroxyl group on the quinoline moiety is essential for activity against HIV-IN. nih.gov

Studies on these benzenesulfonamide (B165840) derivatives also highlighted the significant role of substituents on the ancillary phenyl ring. The presence of an electron-withdrawing group, such as a nitro group (NO₂), at the para-position of the benzenesulfonamide was found to be favorable for inhibitory activity. nih.gov For instance, a derivative with a nitro group showed a 96.7% inhibitory rate, which decreased when the nitro group was replaced by electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃), as detailed in the table below. nih.gov

| Compound ID | Substituent at para-position of Benzenesulfonamide | HIV-1 IN Inhibition Rate (%) |

| IIIi | NO₂ | 96.7 |

| IIIf | CH₃ | 82.0 |

| IIIg | OCH₃ | 72.9 |

| Data sourced from Jiao et al., 2010. nih.gov |

This demonstrates a clear structure-activity relationship where the electronic properties of the substituent on the benzenesulfonamide ring directly influence the compound's efficacy as an HIV integrase inhibitor. nih.gov

Antioxidant Activity

Quinoline derivatives, particularly those possessing a hydroxyl group at the 8-position (8-hydroxyquinolines), have been recognized for their antioxidant properties. nih.gov The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals. researchgate.net

In one study, newly synthesized alkylthiomethyl-8-hydroxyquinoline derivatives were assessed for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. The results indicated that these compounds exhibited moderate antioxidant activities when compared to the standard antioxidant, ascorbic acid. researchgate.net While specific 8-hydroxyquinoline derivatives have shown promise, their application as antioxidant agents remains a relatively underexplored area of research. researchgate.net

The antioxidant potential of related heterocyclic structures has also been investigated. For example, studies on mitragynine (B136389) and its silane-reduced analogue demonstrated their capacity as antioxidants, with IC₅₀ values determined via the DPPH assay. waocp.org

| Compound | Antioxidant Activity (IC₅₀) |

| Mitragynine (MTG) | 3.75 ± 0.02 mg/ml |

| Silane Reduced Mitragynine (SRM) | 2.28 ± 0.04 mg/ml |

| Data sourced from Goh et al., 2014. waocp.org |

These findings on related compounds underscore the potential of heterocyclic scaffolds, including this compound derivatives, in the development of novel antioxidant agents.

Neurological Applications (e.g., Neuropeptide Y Receptor Ligands, Antineurodegenerative Effects)

Neuropeptide Y Receptor Ligands

Derivatives of 5-nitroquinoline have been investigated as ligands for neuropeptide Y (NPY) receptors, which are implicated in various physiological processes, including the regulation of food intake. researchgate.net A series of 8-amino-6-(arylsulphonyl)-5-nitroquinoline compounds were identified as NPY Y1 receptor antagonists. researchgate.net Structure-activity relationship studies revealed that the 8-amino and 5-nitro groups on the quinoline core were critical for maintaining binding affinity to the NPY Y1 receptor. researchgate.net While substitutions on the 6-arylsulphonyl portion were tolerated, the core nitro and amino groups were deemed essential for potency. researchgate.net

Antineurodegenerative Effects

Certain 8-hydroxyquinoline derivatives have been explored for their potential in treating neurodegenerative disorders. nih.govtandfonline.com Nitroxoline (5-nitro-8-hydroxyquinoline) has been noted for its antineurodegenerative properties and has been approved for use in treating conditions like Alzheimer's disease. nih.govfrontiersin.org The therapeutic potential of these compounds is often linked to their ability to chelate metal ions, which is a factor in the pathology of some neurodegenerative diseases. dovepress.com It has been reported that nitro-containing 8-hydroxyquinoline derivatives like nitroxoline may be less neurotoxic compared to some of its halogenated counterparts, such as clioquinol (B1669181). tandfonline.com The antitumor effect of nitroxoline is primarily attributed to its ability to increase reactive oxygen species (ROS) levels within cells, a mechanism initiated by the nitro moiety acting as a nitrogen radical source. tandfonline.com

Local Anesthetic and Anti-arrhythmic Activities

The mechanisms underlying local anesthetic and anti-arrhythmic activities are often linked, as many drugs in both classes act by blocking ion channels. scielo.brclinmedkaz.org Local anesthetics function by reversibly inhibiting sodium channels in nerve cell membranes, which prevents the propagation of nerve impulses and results in a loss of sensation. medscape.com This same mechanism, the blockade of cardiac sodium channels, can lead to anti-arrhythmic effects, as seen with drugs like lidocaine, which is used to treat ventricular arrhythmias. clinmedkaz.orgmedscape.com

The anti-arrhythmic effect of some beta-receptor blocking compounds is thought to be related to their local anesthetic action rather than their beta-blocking capability. nih.gov Studies on various piperidine (B6355638) derivatives have also demonstrated a correlation between local anesthetic and anti-arrhythmic properties, further supporting the shared mechanism of ion channel modulation. scielo.br While direct studies on the local anesthetic and anti-arrhythmic activities of this compound are not prominent, the general principle of ion channel blockade by heterocyclic compounds suggests a potential avenue for investigation.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Influence of Substituents on Biological Efficacy

The biological activity of this compound analogues is highly dependent on the nature and position of various substituents on the quinoline core and its appended functional groups.

Antiviral (HIV Integrase Inhibition): For styrylquinoline derivatives, a free hydroxyl group at the C-8 position is considered essential for inhibitory activity. nih.gov In a series of N-(styryl-8-hydroxyquinolin-7-yl)-benzenesulfonamide analogues, the electronic properties of substituents on the benzenesulfonamide ring were critical. An electron-withdrawing nitro group at the para-position resulted in significantly higher inhibitory activity compared to electron-donating methyl or methoxy groups. nih.gov This indicates that withdrawing electron density from the ancillary ring enhances the interaction with the HIV integrase enzyme. nih.gov

Neurological Applications (NPY Receptor Ligands): In the context of neuropeptide Y (NPY) receptor antagonists, the presence of both the 8-amino and 5-nitro groups on the quinoline scaffold is crucial for binding affinity at the Y1 receptor. researchgate.net Modification or removal of these groups leads to a substantial loss of potency, establishing them as key pharmacophoric features for this specific biological target. researchgate.net

General Observations: Across different biological activities, the presence of strong electron-withdrawing groups (such as NO₂, Cl) on quinoline derivatives often correlates with enhanced potency. mdpi.com The positioning of these substituents is also vital; for example, in some quinoline series, substituents at the C-7 position have a more pronounced effect on activity than those at C-5. mdpi.com

Pharmacomodulation Strategies

Pharmacomodulation involves the strategic modification of a lead compound's structure to optimize its pharmacological profile. For 5-nitroquinoline derivatives, this has been a key strategy in refining their activity.

A notable example comes from the development of NPY Y1 receptor antagonists. The lead compound, an 8-amino-5-nitro-6-phenylsulfonylquinoline, showed good potency. researchgate.net A pharmacomodulation strategy was employed where the sulfone functional group (-SO₂-) was replaced by an ether linkage (-O-). This seemingly minor change, substituting one bridging atom for another, resulted in a dramatic decrease in biological activity. The resulting ether analogues were found to be essentially inactive at the Y1 receptor, demonstrating that the sulfone moiety is critical for the compound's interaction with the target receptor. researchgate.net

In the field of HIV integrase inhibitors, pharmacomodulation strategies have been guided by computational methods like CoMFA. nih.gov These analyses suggested that introducing a bulky group near the C-7 position of the quinoline ring could enhance inhibitory activity. This insight led to the rational design and synthesis of the N-(styryl-8-hydroxyquinolin-7-yl)-benzenesulfonamide series, replacing a simple carboxyl group with a larger, more complex sulfonamide moiety to better fit the enzyme's active site. nih.govmdpi.com

Drug Repositioning and Lead Compound Development

Drug repositioning, also known as drug repurposing, is a strategy in pharmaceutical science that involves identifying new therapeutic uses for existing, approved, or investigational drugs. nih.govwikipedia.org This approach offers several advantages over traditional drug discovery, including potentially reduced timelines, lower costs, and a better-understood safety profile. nih.gov The quinoline scaffold, a privileged structure in medicinal chemistry, is a frequent subject of such investigations due to its presence in numerous natural and synthetic compounds with a wide array of pharmacological activities. researchgate.netnih.gov

The compound this compound and its isomers, particularly 8-hydroxy-5-nitroquinoline (Nitroxoline), are considered valuable lead structures for the development of new therapeutic agents. solubilityofthings.comresearchgate.net A lead compound is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal characteristics that require modification to create a better drug. Researchers modify the lead structure to improve its potency, selectivity, and pharmacokinetic properties. The core quinoline structure, functionalized with nitro and hydroxyl groups, provides a versatile foundation for creating diverse derivatives with potential applications in treating cancers, microbial infections, and parasitic diseases. researchgate.netsolubilityofthings.comresearchgate.net

Detailed Research Findings

The development of new drugs from a lead compound often involves synthesizing a series of derivatives and evaluating them to establish a Structure-Activity Relationship (SAR). SAR studies help researchers understand which parts of the molecule are crucial for its biological effect.

Anticancer Drug Development: Research has repositioned Nitroxoline (8-hydroxy-5-nitroquinoline), an antimicrobial agent, as a potential anticancer drug. nih.govnih.gov Comparative studies have shown it to be a more potent cytotoxic agent against human cancer cell lines than other halogenated 8-hydroxyquinoline analogues like clioquinol. researchgate.net The anticancer activity of Nitroxoline was found to be enhanced by the presence of copper, and it was shown to increase the generation of intracellular reactive oxygen species (ROS). researchgate.net Unlike clioquinol, Nitroxoline is not a zinc ionophore, which may suggest a lower potential for neurotoxicity. researchgate.net These findings highlight Nitroxoline as a promising lead compound for developing new anticancer therapies. nih.govresearchgate.net

| Compound | Key Finding | Potential Advantage | Reference |

|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Five to ten-fold lower IC₅₀ than clioquinol in human cancer cell lines. | More potent than halogenated analogues; lacks zinc ionophore activity, suggesting potentially lower neurotoxicity. | researchgate.net |

| Clioquinol (5-chloro-7-iodo-8-quinoline) | Antitumor activity demonstrated in vitro and in vivo. | Established as an antifungal/antiparasitic drug. | researchgate.net |

Antifungal Lead Compounds: The 8-hydroxy-5-nitroquinoline scaffold has served as a starting point for creating novel fungicides. In one study, a series of new derivatives were synthesized via a Mannich reaction. rsc.org These derivatives were tested for their ability to inhibit various plant-pathogenic fungi. The results showed that specific derivatives possessed stronger protective and curative activity against Sclerotinia sclerotiorum than the commercial fungicide azoxystrobin. rsc.org For example, compound 5c from the study demonstrated a curative effect of 95.44% at a concentration of 80 μg/mL, superior to azoxystrobin's 83.59%. rsc.org This makes these derivatives promising lead structures for developing new agricultural fungicides. rsc.org

| Compound ID | Derivative Structure (Modification at C7 of 8-hydroxy-5-nitroquinoline) | Target Fungus | Finding | Reference |

|---|---|---|---|---|

| 5c | (4-(2-fluorophenyl)piperazin-1-yl)methyl | S. sclerotiorum | Showed stronger protective and curative activity than azoxystrobin. Curative effect of 95.44% at 80 μg/mL. | rsc.org |

| 2 (Parent Compound) | 8-hydroxy-5-nitroquinoline | S. sclerotiorum | Possessed the highest antifungal activity in vitro among the initial set of derivatives. | rsc.org |

| 5b, 5d, 5f-j, 5l | Various aromatic piperazine (B1678402) substitutions | F. graminearum, F. oxysporum, M. oryzae | Demonstrated moderate to remarkable antifungal activity, with inhibition rates from 76% to 100% at 25 μg/mL. | rsc.org |

Antimalarial Drug Exploration: The 8-aminoquinoline (B160924) scaffold, closely related to this compound, is the basis for the antimalarial drug primaquine (B1584692). A significant challenge with primaquine is its potential to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Research into lead compound development has focused on modifying the quinoline core to mitigate this toxicity. researchgate.net Studies on 5-aryl-8-aminoquinoline derivatives revealed that placing substituents at the C-5 position of the quinoline ring resulted in greater metabolic stability and significantly less toxicity in animal studies, all while maintaining potent antimalarial activity. researchgate.net This demonstrates a successful lead optimization strategy where structural modifications to the quinoline core address safety concerns while preserving efficacy. researchgate.net

Coordination Chemistry of 5 Nitroquinolin 6 Ol

Ligand Properties of 5-Nitroquinolin-6-ol in Metal Complexation

This compound, a derivative of 8-hydroxyquinoline (B1678124), functions as a versatile ligand in the formation of metal complexes. mdpi.comnih.gov Its ability to coordinate with metal ions stems from the presence of multiple donor atoms, primarily the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. researchgate.net The nitro group (-NO2) substituent on the quinoline ring can also influence the electronic properties and coordination behavior of the ligand. mdpi.comnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as precipitates and purified through recrystallization. Characterization of these complexes is crucial to determine their structure and properties. Common analytical techniques employed include:

Spectroscopic Methods: Infrared (IR) and Raman spectroscopy are used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. nih.gov UV-visible spectroscopy helps in studying the electronic transitions and the formation of complexes in solution. mdpi.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the stoichiometry of the complexes. researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. frontiersin.org

These methods, often used in combination, provide a comprehensive understanding of the synthesized metal complexes.

Silver(I) Complexes and Their Antimicrobial Activity

Silver(I) complexes are of significant interest due to their well-known antimicrobial properties. researchgate.netmdpi.com The complexation of silver(I) ions with ligands like 5-nitroquinoline (B147367) derivatives can enhance their biological efficacy. researchgate.net Studies on related silver(I) complexes with nitroquinoline ligands have shown promising results against various bacterial strains. researchgate.net For instance, a complex of silver(I) with 5-nitroquinoline demonstrated better bactericidal activity against several non-resistant bacterial strains compared to silver nitrate (B79036) alone. researchgate.net The antimicrobial action of silver complexes is often attributed to the slow release of Ag(I) ions, which can interact with essential biomolecules in microorganisms, leading to their inactivation. mdpi.com The nature of the ligand plays a crucial role in the stability and biological activity of the silver complex. mdpi.com

Zinc(II) Halide Complexes

Zinc(II) halides (ZnX₂, where X = Cl, Br, I) are known to form complexes with N-oxide ligands and other nitrogen-containing heterocyclic compounds. nih.gov Research on related quinoline derivatives has shown the formation of mononuclear complexes with a distorted tetrahedral geometry around the zinc ion. nih.govrsc.org A study on 5-nitroquinoline and its complexes with zinc(II) halides indicated that the ligand coordinates to the Zn(II) ion through both its ring nitrogen atom and the nitro group. nih.gov The investigation of these complexes often involves experimental techniques like IR and Raman spectroscopy, complemented by theoretical calculations to understand their structural and vibrational properties. nih.gov

Coordination Modes and Geometries

The arrangement of ligands around a central metal ion defines the coordination geometry of a complex, which is determined by the coordination number and the nature of the metal and ligands. solubilityofthings.comlibretexts.orgnumberanalytics.com Common coordination numbers for transition metal complexes are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. libretexts.orguomustansiriyah.edu.iq

In the case of this compound and related ligands, various coordination modes and geometries are possible. With its bidentate nature, it can form stable five-membered chelate rings with metal ions. researchgate.net Depending on the metal ion and stoichiometry, different geometries can be adopted. For example, a coordination number of 4 can result in a tetrahedral or square planar geometry, while a coordination number of 6 typically leads to an octahedral arrangement. libretexts.orgnumberanalytics.comkud.ac.in For instance, complexes of Zn(II) with quinoline N-oxide derivatives have been found to exhibit a distorted tetrahedral geometry. nih.gov The specific geometry adopted influences the physical and chemical properties of the complex, including its stability and reactivity. solubilityofthings.com

Impact of Metal Complexation on Biological Activities

The coordination of metal ions to biologically active organic molecules can significantly alter their properties. frontiersin.orgnih.gov This modification can lead to enhanced biological activity compared to the free ligand. frontiersin.orgnih.govscirp.org The increased lipophilicity of metal complexes can facilitate their transport across cell membranes, thereby increasing their efficacy.

Research has shown that metal complexes of nitro-containing ligands often exhibit greater antimicrobial and anticancer activities than the ligands alone. nih.gov For example, some metal complexes of a quinoline derivative showed improved antioxidant activity compared to the free ligand. frontiersin.org This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, favoring its permeation through the lipid layers of cell membranes. The structure of the complex, the nature of the metal ion, and the ligand all play a part in determining the extent of this biological enhancement. nih.govmdpi.com

Advanced Materials and Sensing Applications

Fluorescence Properties and Biological Imaging Potential

Quinoline (B57606) derivatives are recognized for their fluorescent properties, a characteristic that makes them valuable in various scientific and technological fields. solubilityofthings.comnih.gov The addition of specific functional groups, such as the nitro and hydroxyl moieties in 5-Nitroquinolin-6-ol, can modulate these fluorescent characteristics. solubilityofthings.com While direct and extensive research on the specific fluorescence of this compound for biological imaging is an emerging area, the foundational properties of the quinoline family suggest significant potential.

The inherent fluorescence of certain quinoline compounds has been harnessed to develop probes for biological imaging. rsc.org For instance, the modification of a quinoline structure by adding an N-dimethyl group has been shown to induce fluorescence, enabling the tracking of molecules within cells. nih.gov In one study, a fluorescent analog of a quinoline-based anticancer agent was synthesized, which allowed for its visualization accumulating in the endoplasmic reticulum of cancer cells through confocal microscopy. nih.gov This highlights the principle that targeted chemical modifications to the quinoline scaffold can produce powerful tools for cellular biology.

The study of how different substituents affect the photophysical properties of related compounds, like rhodols, has provided a more rational basis for designing fluorescent probes. rsc.org This understanding allows for the tuning of fluorescence to fall within the near-infrared window, which is optimal for biological imaging due to deeper tissue penetration and reduced autofluorescence. rsc.orgnih.gov Although not yet extensively documented for this compound itself, these principles suggest a promising avenue for future research into its potential as a biological imaging agent. The enzymatic conversion of 6-nitroquinoline (B147349) under hypoxic conditions into a highly fluorescent product further underscores the potential for developing responsive fluorescent probes from nitroquinoline scaffolds. acs.org

Applications in Water Purification and Treatment

The chemical structure of certain quinoline derivatives lends them to applications in environmental science, particularly in water purification and treatment. solubilityofthings.com While specific large-scale applications of this compound in municipal water treatment are not widely documented, its chemical properties and those of related nitroaromatic compounds are relevant to the removal of micropollutants.

Modern water treatment technologies often employ advanced methods to eliminate organic micropollutants. mdpi.com Reverse osmosis, for instance, is a highly effective technology that uses a semi-permeable membrane to remove a wide array of contaminants, including dissolved salts, bacteria, and chemical pollutants. made-in-china.com This process can achieve a salt and bacteria removal rate of 97-99%. made-in-china.com

Another key technology in water purification is the use of activated carbon. Powdered activated carbon can be added during the coagulation stage of water treatment to adsorb organic compounds like pesticides and drug residues. mdpi.com The effectiveness of these materials lies in their high surface area and porous structure, which allows them to trap a wide range of chemical substances. Given that nitroaromatic compounds can be environmental pollutants, understanding their interaction with and removal by such systems is a critical area of environmental chemistry. The development of sensitive detection methods for these compounds, as discussed in the electrochemical sensing section, is complementary to the advancement of purification technologies.